molecular formula C8H8F2N2O B15315712 4-(Difluoromethoxy)benzimidamide

4-(Difluoromethoxy)benzimidamide

Cat. No.: B15315712
M. Wt: 186.16 g/mol
InChI Key: BXPAORVORHCUJY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position

Preparation Methods

The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

4-(Difluoromethoxy)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:

    4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.

    4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.

    4-(Difluoromethoxy)benzylamine:

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

4-(difluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12)

InChI Key

BXPAORVORHCUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OC(F)F

Origin of Product

United States

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